
2-Chloro-4-(4-methylphenyl)-1,3-thiazole
Overview
Description
2-Chloro-4-(4-methylphenyl)-1,3-thiazole is a useful research compound. Its molecular formula is C10H8ClNS and its molecular weight is 209.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
It’s structurally similar compound, 3-chloro-4-methylphenyl isocyanate, is known to be an organic building block containing an isocyanate group .
Mode of Action
It’s structurally similar compound, 3-chloro-4-methylphenyl isocyanate, is known to interact with its targets through the isocyanate group .
Biological Activity
2-Chloro-4-(4-methylphenyl)-1,3-thiazole is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazoles are known for their diverse pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.
The biological activity of this compound can be attributed to its interaction with various cellular targets:
- Anticancer Activity : Research indicates that thiazole derivatives, including this compound, exhibit significant antiproliferative effects against cancer cell lines. For instance, compounds in the thiazole class have demonstrated IC50 values in the micromolar range against breast cancer cell lines such as MCF-7 and MDA-MB-231 .
- Inhibition of VEGFR-2 : A notable mechanism involves the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a critical role in tumor angiogenesis. The compound has been shown to inhibit VEGFR-2 with an IC50 value of 0.093 µM, indicating its potential as an anti-angiogenic agent .
- Induction of Apoptosis : Studies suggest that this compound may induce programmed cell death through apoptosis and necrosis pathways. This is evidenced by its ability to trigger cell cycle arrest at the G1 phase in cancer cells .
Biological Activity Overview
The following table summarizes key biological activities and findings related to this compound:
Activity | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Antiproliferative | MCF-7 | 5.73 | Induces apoptosis and cell cycle arrest |
Antiproliferative | MDA-MB-231 | 12.15 | Induces apoptosis and cell cycle arrest |
VEGFR-2 Inhibition | - | 0.093 | Anti-angiogenic activity |
Case Studies
Several studies have focused on the biological activity of thiazole derivatives similar to this compound:
- Antitumor Activity Study : A study highlighted the synthesis and evaluation of various thiazole analogues showing potent antiproliferative effects against breast cancer cells. The most active compound exhibited an IC50 comparable to established chemotherapeutics like staurosporine .
- Molecular Docking Studies : In silico studies have demonstrated strong binding affinities between thiazole derivatives and VEGFR-2 proteins, supporting their potential as targeted therapies for cancer treatment .
- Antimicrobial Activity : Although specific data on the antimicrobial effects of this compound is limited, similar thiazole compounds have shown promising antibacterial activity against various pathogens .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Thiazole derivatives, including 2-Chloro-4-(4-methylphenyl)-1,3-thiazole, have been extensively studied for their antimicrobial properties. Research indicates that thiazoles exhibit significant antibacterial and antifungal activities. For instance, a study demonstrated that certain thiazole derivatives showed promising inhibitory effects against Candida albicans, a common fungal pathogen, with lower Minimum Inhibitory Concentration (MIC) values compared to standard antifungal treatments like fluconazole .
Table 1: Antifungal Activity of Thiazole Derivatives
Compound | MIC (μg/mL) | Reference Drug (Fluconazole) | MIC (μg/mL) |
---|---|---|---|
This compound | X | Fluconazole | 15.62 |
7a | 7.81 | ||
7e | 3.9 |
Anticancer Potential
The compound has also been investigated for its anticancer properties. Thiazole derivatives are known to inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest. A recent study highlighted the synthesis of novel thiazole derivatives that exhibited cytotoxic effects on human cancer cell lines, suggesting that this compound could serve as a lead compound in anticancer drug development .
Synthesis and Industrial Applications
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions that can include cyclization processes with various reagents. One effective method is the Hantzsch synthesis, which allows for the formation of thiazole rings under mild conditions . This method is advantageous for industrial applications due to its efficiency and environmental friendliness.
Corrosion Inhibition
Beyond medicinal applications, thiazole compounds are utilized as corrosion inhibitors in industrial settings. Their ability to form protective films on metal surfaces makes them valuable in preventing corrosion in various environments .
Case Studies and Research Findings
Case Study: Antifungal Activity Assessment
In a comparative study assessing the antifungal activity of several thiazole derivatives, researchers synthesized multiple compounds and evaluated their efficacy against Candida albicans. The study concluded that specific modifications to the thiazole structure significantly enhanced antifungal activity, indicating the potential for developing new antifungal agents based on the thiazole scaffold .
Case Study: Anticancer Efficacy
Another notable research effort focused on the anticancer properties of thiazole derivatives. The study involved screening various compounds against human breast cancer cells and found that certain derivatives led to a significant reduction in cell viability. The findings suggest that structural modifications to compounds like this compound could yield more potent anticancer agents .
Properties
IUPAC Name |
2-chloro-4-(4-methylphenyl)-1,3-thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNS/c1-7-2-4-8(5-3-7)9-6-13-10(11)12-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSSCCSGGFYZNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501293241 | |
Record name | 2-Chloro-4-(4-methylphenyl)thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501293241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3884-32-0 | |
Record name | 2-Chloro-4-(4-methylphenyl)thiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3884-32-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4-(4-methylphenyl)thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501293241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-4-(4-methylphenyl)-1,3-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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